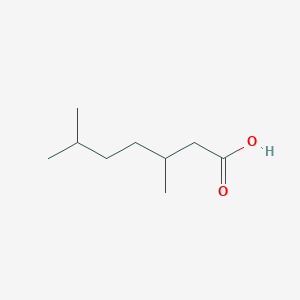
3,6-Dimethylheptanoic acid
Overview
Description
3,6-Dimethylheptanoic acid is an organic compound with the molecular formula C9H18O2 It is a branched-chain fatty acid characterized by the presence of two methyl groups attached to the heptanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylheptanoic acid typically involves the alkylation of heptanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where heptanoic acid is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow reactors. These methods allow for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of renewable feedstocks and green chemistry principles is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,6-Dimethylheptanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a standard in analytical chemistry for calibration purposes.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals, lubricants, and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 3,6-Dimethylheptanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but its effects on lipid metabolism and inflammatory responses are of particular interest.
Comparison with Similar Compounds
- 3,3-Dimethylheptanoic acid
- 2,6-Dimethylheptanoic acid
Comparison: 3,6-Dimethylheptanoic acid is unique due to the position of its methyl groups, which can influence its reactivity and interaction with other molecules. Compared to 3,3-Dimethylheptanoic acid, the 3,6-isomer may exhibit different physical and chemical properties, such as boiling point and solubility. The 2,6-isomer, on the other hand, may have distinct biological activities due to the different spatial arrangement of its functional groups.
Properties
IUPAC Name |
3,6-dimethylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(2)4-5-8(3)6-9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSZNOKDZZSFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of 3,6-Dimethylheptanoic acid into pepstatin analogs affect their interaction with aspartic proteases compared to standard pepstatin?
A1: The research paper focuses on incorporating a modified statine analog, specifically 4-amino-3-hydroxy-3,6-dimethylheptanoic acid (Me3Sta), into pepstatin-like molecules []. The study reveals that the inclusion of Me3Sta, containing the this compound backbone, leads to a different mode of inhibition compared to traditional pepstatin. While pepstatin is thought to utilize a "collected-substrate" inhibition mechanism, the Me3Sta analogs, particularly the 3R,4S diastereomers, demonstrate potent inhibition (Ki = 1.5-10 nM) despite a different binding mode []. This suggests that the this compound moiety alters the interaction with the aspartic protease active site, potentially leading to a distinct binding pose and inhibitory mechanism.
Q2: The study mentions a difference in the active diastereomer between standard statine-containing inhibitors and those incorporating Me3Sta. Could you elaborate on this observation and its potential implications?
A2: The research highlights a key difference in structure-activity relationships between statine and Me3Sta-containing pepstatin analogs []. While the 3S,4S diastereomers are typically more potent inhibitors in statine-based analogs, the introduction of the this compound moiety in Me3Sta derivatives shifts the preference towards the 3R,4S configuration for enhanced inhibition []. This suggests that the methyl group on the C-3 position of Me3Sta induces significant steric and/or electronic effects within the aspartic protease active site, leading to a different binding preference compared to statine. This finding underscores the importance of stereochemistry in inhibitor design and highlights how subtle structural modifications can drastically impact binding affinity and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


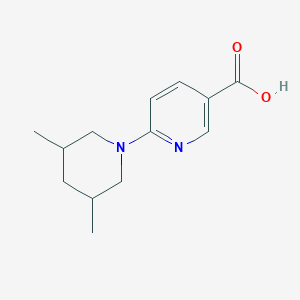
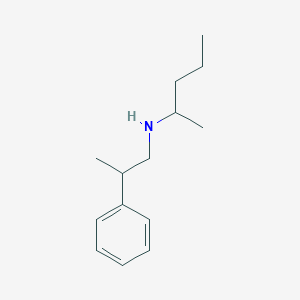
![2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1462012.png)

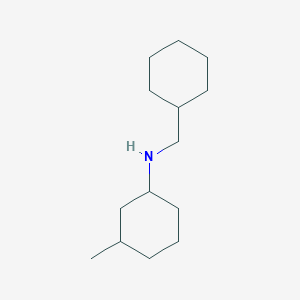
![1-{4-[(1-Methylpiperidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462023.png)
![5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B1462028.png)
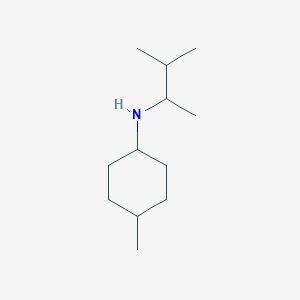

![3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline](/img/structure/B1462017.png)
amine](/img/structure/B1462018.png)
![(1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462019.png)
amine](/img/structure/B1462020.png)
![3-[4-(Trifluoromethoxy)phenyl]butanoic acid](/img/structure/B1462021.png)
